

physical and chemical properties of (5-tert-butyl-1H-imidazol-4-yl)methanol

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Compound of Interest

Compound Name: (5-tert-butyl-1H-imidazol-4-yl)methanol

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An In-depth Technical Guide to (5-tert-butyl-1H-imidazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of the heterocyclic compound **(5-tert-butyl-1H-imidazol-4-yl)methanol**. Due to the limited availability of public data, this document focuses on foundational information and outlines general methodologies applicable to imidazole-containing molecules. The core objective is to present the known data in a structured format and to provide a framework for future experimental investigation. At present, specific experimental protocols for its synthesis and detailed characterization, as well as its biological activity and associated signaling pathways, are not extensively documented in publicly accessible literature.

Chemical Identity and Physical Properties

(5-tert-butyl-1H-imidazol-4-yl)methanol is a substituted imidazole, a class of heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a hydroxymethyl substituent influences its chemical and physical characteristics.

Table 1: Physical and Chemical Properties of **(5-tert-butyl-1H-imidazol-4-yl)methanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ N ₂ O	--INVALID-LINK--[1]
Molecular Weight	154.21 g/mol	--INVALID-LINK--[1]
CAS Number	51721-22-3	--INVALID-LINK--[1]
Physical Form	Solid	--INVALID-LINK--[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Experimental data for melting point, boiling point, solubility in various solvents, and pKa are not currently available in the surveyed literature. For related imidazole compounds, solubility is generally observed in polar organic solvents. The pKa of the imidazole ring is a critical parameter for its biological activity and would require experimental determination.

Spectroscopic Data

Detailed experimental spectroscopic data for **(5-tert-butyl-1H-imidazol-4-yl)methanol**, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are not available in the public domain. Such data would be essential for the structural confirmation and purity assessment of the compound.

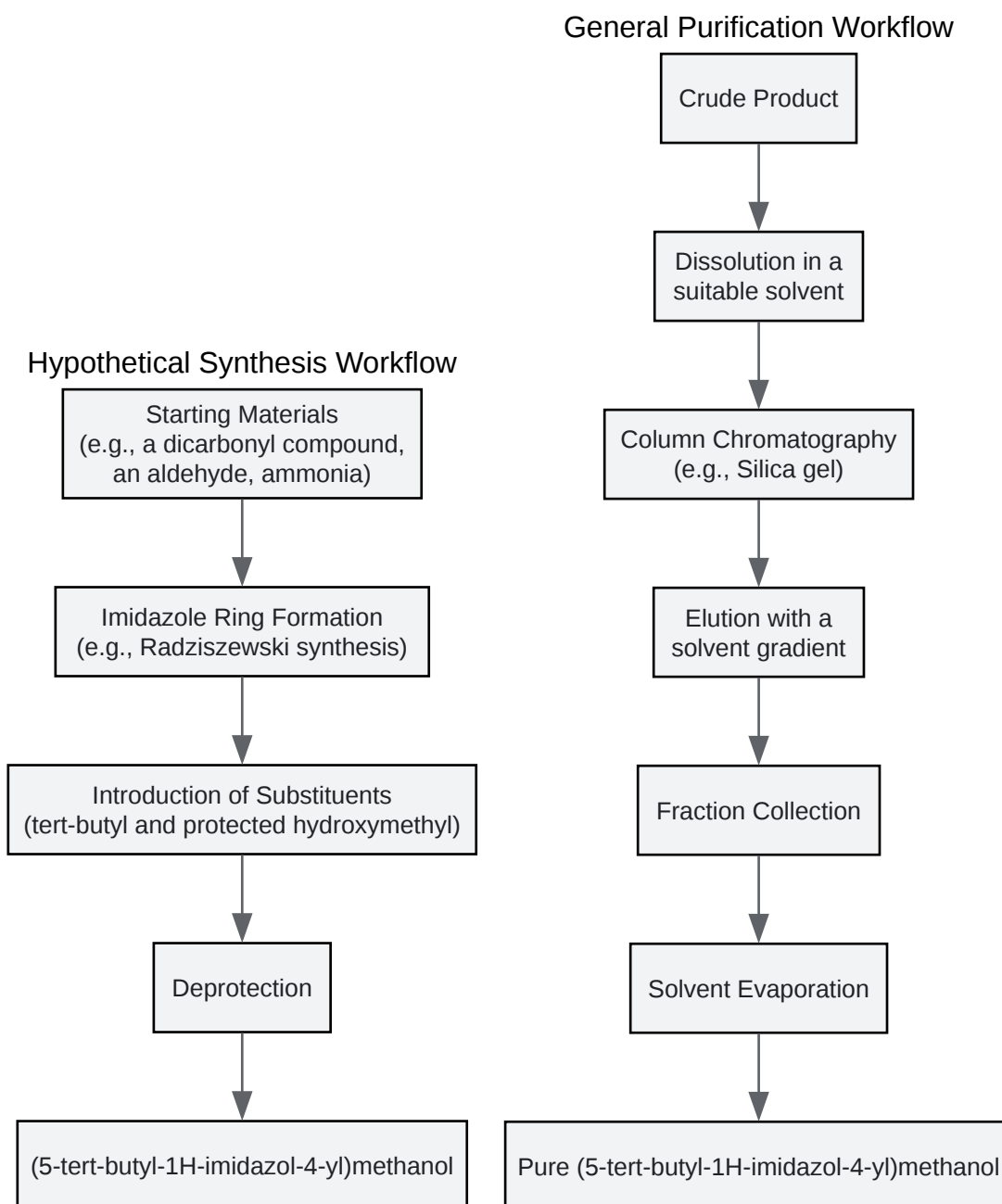
Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of **(5-tert-butyl-1H-imidazol-4-yl)methanol** are not detailed in the available literature. However, general synthetic strategies for substituted imidazoles can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the construction of the substituted imidazole ring followed by functional group manipulations. One common method for synthesizing tetrasubstituted imidazoles is the Radziszewski synthesis or related multi-component reactions.

A hypothetical synthetic workflow is presented below.



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References

- 1. (5-(tert-Butyl)-1H-imidazol-4-yl)methanol | CymitQuimica [cymitquimica.com]
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